molecular formula C13H17N3 B194697 N4-Isobutylquinoline-3,4-diamine CAS No. 99010-09-0

N4-Isobutylquinoline-3,4-diamine

Cat. No.: B194697
CAS No.: 99010-09-0
M. Wt: 215.29 g/mol
InChI Key: JFMKIQOIIMSWIM-UHFFFAOYSA-N
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Chemical Reactions Analysis

N4-Isobutylquinoline-3,4-diamine undergoes various chemical reactions, including:

Comparison with Similar Compounds

N4-Isobutylquinoline-3,4-diamine can be compared with other quinoline derivatives such as chloroquine and amodiaquine . These compounds share a similar quinoline core structure but differ in their side chains and functional groups, which confer unique pharmacological properties. For example, chloroquine is widely used as an antimalarial drug, while amodiaquine has both antimalarial and anti-inflammatory properties .

Similar Compounds

  • Chloroquine
  • Amodiaquine
  • Hydroxychloroquine
  • Piperaquine
  • Pyronaridine

Biological Activity

N4-Isobutylquinoline-3,4-diamine (N4-IQD) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H16N4 and a molecular weight of 251.76 g/mol. It features a quinoline structure characterized by a bicyclic compound composed of a benzene ring fused to a pyridine ring. The presence of the isobutyl group at the N4 position enhances its solubility and biological activity, making it suitable for pharmaceutical applications.

1. Cytotoxicity Against Parasites

N4-IQD exhibits potent cytotoxic activity against various parasites, particularly Leishmania species, which are responsible for leishmaniasis. Studies indicate that N4-IQD disrupts mitochondrial function in these parasites, leading to cell death. For instance, in vitro assessments demonstrated significant leishmanicidal effects, with IC50 values comparable to established treatments like miltefosine .

2. Immune System Modulation

Research has shown that N4-IQD acts as a potent immune system activator. It stimulates the production of immune cells such as macrophages and T lymphocytes, enhancing the body's ability to combat infections. A pivotal study reported that N4-IQD induces TNF-alpha production in human monocytes, highlighting its role in modulating inflammatory responses .

3. Antimicrobial Properties

The compound has been investigated for its antibacterial and antifungal properties. Preliminary findings suggest that it may inhibit certain cytochrome P450 enzymes (CYP2D6 and CYP3A4), which are essential in drug metabolism. However, more research is necessary to fully elucidate its mechanisms of action and therapeutic efficacy against bacterial and fungal pathogens.

N4-IQD's biological effects are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound's ability to inhibit cytochrome P450 enzymes can alter drug metabolism pathways, potentially affecting the pharmacokinetics of co-administered drugs.
  • Immune Activation : By inducing cytokine production, N4-IQD enhances immune responses against infections .

Comparative Analysis with Similar Compounds

To understand the unique properties of N4-IQD, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-N4-isobutylquinoline-3,4-diamineChlorine substitution at the 2-positionEnhanced reactivity due to electronegative chlorine
6-Bromo-N-methylquinolin-4-amineBromine substitution at the 6-positionDifferent halogen effects on biological activity
N4-(2-Methylpropyl)-3,4-quinolinediamineAlternative alkyl group at the N4 positionVarying hydrophobicity impacting solubility

These comparisons illustrate how variations in substituents influence pharmacological profiles and chemical reactivity .

Study on Leishmanicidal Activity

A study published in Parasitology Research evaluated the leishmanicidal effects of N4-IQD through both in vitro and in vivo models. The results indicated that N4-IQD effectively reduced parasite load in treated subjects compared to control groups. The mechanism was linked to mitochondrial disruption within Leishmania cells .

Immune Activation Study

In another significant study from the Journal of Leukocyte Biology, researchers demonstrated that N4-IQD could enhance TNF-alpha production in human monocytes. This finding suggests potential applications in immunotherapy, particularly for conditions requiring immune system enhancement .

Properties

IUPAC Name

4-N-(2-methylpropyl)quinoline-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-9(2)7-16-13-10-5-3-4-6-12(10)15-8-11(13)14/h3-6,8-9H,7,14H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMKIQOIIMSWIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C(C=NC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90461621
Record name N4-Isobutylquinoline-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99010-09-0
Record name N4-Isobutylquinoline-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 15.0 g (0.0612 mole) of 4-isobutylamino-3-nitroquinoline (from Example 1) in ethanol was added about 0.5 g of 5% platinum on charcoal, and the mixture was hydrogenated on a Parr apparatus at about 20° C. The mixture was filtered to provide a solution of 3-amino-4-(isobutylamino)quinoline.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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